molecular formula C19H17N3O4 B11365797 3-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid

3-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid

Cat. No.: B11365797
M. Wt: 351.4 g/mol
InChI Key: XMEVHFOYUKAMHV-UHFFFAOYSA-N
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Description

3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID typically involves the formation of the oxadiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic medium

    Reduction: LiAlH4, NaBH4, anhydrous conditions

    Substitution: HNO3, Cl2, Br2, appropriate solvents (e.g., acetic acid, chloroform)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid

InChI

InChI=1S/C19H17N3O4/c23-16(20-15-9-4-8-14(12-15)19(24)25)10-5-11-17-21-18(22-26-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23)(H,24,25)

InChI Key

XMEVHFOYUKAMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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